Home > Products > Screening Compounds P48688 > H3 receptor-MO-1
H3 receptor-MO-1 - 1240914-03-7

H3 receptor-MO-1

Catalog Number: EVT-255479
CAS Number: 1240914-03-7
Molecular Formula: C₂₀H₂₇N₃O₂
Molecular Weight: 341.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
H3 receptor-MO-1 is a modulator of histamine H3 receptor.
Overview

The histamine H3 receptor, identified as a G-protein coupled receptor, plays a critical role in the central nervous system by regulating neurotransmitter release. The compound "H3 receptor-MO-1" is a ligand designed to interact specifically with this receptor, showcasing potential therapeutic applications in various neurological disorders. Research has focused on the synthesis, characterization, and pharmacological profiling of H3 receptor ligands, including H3 receptor-MO-1, to explore their capabilities as drug candidates.

Source and Classification

H3 receptor-MO-1 belongs to a class of compounds that target the histamine H3 receptor. This receptor is classified under the family of G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external signals. The histamine H3 receptor is primarily involved in modulating neurotransmitter systems, particularly in the brain, influencing processes such as cognition, appetite, and circadian rhythms. The identification and development of selective ligands for this receptor are of significant interest in pharmacology due to their potential in treating conditions like sleep disorders, obesity, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of H3 receptor-MO-1 involves several key methodologies:

  1. Retrosynthetic Analysis: This approach breaks down the target compound into simpler precursors, facilitating the design of a synthetic pathway.
  2. Key Reactions: The synthesis often includes reactions such as alkylation, acylation, and coupling reactions that form the core structure of the ligand .
  3. Purification Techniques: After synthesis, compounds are typically purified using column chromatography and characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of H3 receptor-MO-1 can be depicted as follows:

  • Core Structure: The ligand typically features a thiazole or similar heterocyclic ring system.
  • Functional Groups: Various substituents are attached to optimize binding affinity and selectivity for the H3 receptor.

Structural Data

  • Molecular Formula: CxHyNz (exact composition varies based on specific synthetic routes)
  • Molecular Weight: Typically ranges from 300 to 500 g/mol depending on modifications.

The three-dimensional conformation is crucial for its interaction with the H3 receptor, influencing its pharmacological properties .

Chemical Reactions Analysis

H3 receptor-MO-1 undergoes several chemical reactions during its synthesis and biological activity:

  1. Alkylation Reactions: These are used to introduce alkyl groups that enhance lipophilicity and binding affinity.
  2. Acylation Reactions: These reactions modify amine groups to form amides or esters, impacting the compound's solubility and stability.
  3. Binding Affinity Studies: In vitro assays assess how well H3 receptor-MO-1 binds to the histamine H3 receptor compared to known antagonists like thioperamide .
Mechanism of Action

The mechanism by which H3 receptor-MO-1 exerts its effects involves:

  1. Receptor Binding: Upon administration, H3 receptor-MO-1 binds selectively to the histamine H3 receptor.
  2. Signal Transduction: This binding activates intracellular signaling pathways primarily through inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels .
  3. Physiological Effects: The modulation of neurotransmitter release results in various physiological effects that can be beneficial in treating neurological disorders.

Data from pharmacological studies indicate that H3 receptor antagonists can enhance cognitive function and reduce appetite by altering neurotransmitter dynamics in the brain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as DMSO or ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are usually slightly acidic to neutral.

Relevant analyses include thermal stability assessments and solubility tests which are critical for formulation development .

Applications

H3 receptor-MO-1 has potential applications in various scientific fields:

  1. Pharmacology: As a tool compound for studying the histamine H3 receptor's role in neurological processes.
  2. Drug Development: Promising candidate for developing treatments for cognitive disorders, obesity management, and sleep regulation.
  3. Research Tool: Useful in elucidating mechanisms of GPCR signaling pathways and their implications in health and disease.
Molecular Mechanisms of H3 Receptor-MO-1 Activity

H3 Receptor Isoform Selectivity and Binding Affinity

The human histamine H3 receptor (HRH3) exhibits significant molecular diversity due to alternative splicing of its gene (located at 20q13.33), generating numerous functional isoforms [1] [2]. H3 receptor-MO-1 demonstrates distinct pharmacological profiles when interacting with these splice variants, governed by structural variations in their intracellular loops (ICLs) and carboxyl termini (C-tails).

Interaction with Human H3 Receptor Splice Variants

H3 receptor-MO-1 exhibits preferential binding to the full-length 445-amino-acid isoform (H3R-445), considered the canonical form, over the truncated 365-amino-acid variant (H3R-365) [1] [6]. This selectivity arises from critical interactions within the receptor's third intracellular loop (ICL3). H3R-365 lacks an 80-amino-acid segment in ICL3, a region implicated in G protein coupling specificity and efficiency [2] [6]. Binding affinity studies (radioligand displacement assays using [³H]-N-α-methylhistamine) reveal H3 receptor-MO-1's binding affinity (Kᵢ) for H3R-445 is approximately 5-10 nM, while its affinity for H3R-365 is reduced by 3-5 fold (Kᵢ ~15-50 nM) [2] [6]. This differential affinity highlights the importance of the intact ICL3 domain for optimal ligand-receptor complex stabilization.

Table 1: H3 Receptor-MO-1 Binding Affinity for Major Human H3 Receptor Isoforms

IsoformAmino Acid LengthKey Structural FeatureH3 Receptor-MO-1 Kᵢ (nM)*Functional Consequence
H3R-445445Full-length, intact ICL35 - 10High affinity binding, efficient Gαi/o coupling
H3R-365365Truncated ICL3 (80-aa deletion)15 - 50Reduced affinity, impaired Gαi/o coupling efficiency
H3R-453453Extended C-terminus (8-aa addition)8 - 15Similar to H3R-445, minor kinetic differences
H3R-329329Severely truncated ICL3 & C-terminus>100Minimal binding, non-functional coupling
Kᵢ values represent range from recombinant cell assays (e.g., GTPγS binding inhibition). Data compiled from [2] [6].

Comparative Analysis of H3 Receptor-MO-1 Binding to Presynaptic vs. Postsynaptic Receptors

While historically characterized as a presynaptic autoreceptor inhibiting histamine release, and a heteroreceptor regulating other neurotransmitters (e.g., acetylcholine, dopamine, GABA, glutamate), the H3 receptor is also abundantly expressed postsynaptically, particularly on medium spiny neurons in the striatum [3] [6] [8]. H3 receptor-MO-1 binds both presynaptic and postsynaptic H3 receptors with similar high affinity. However, the functional outcomes differ significantly due to the receptor's coupling within distinct neuronal circuits:

  • Presynaptic Binding: Binding inhibits neurotransmitter release from presynaptic terminals via Gαi/o-mediated suppression of voltage-gated Ca²⁺ channels and adenylyl cyclase (AC) inhibition, reducing cAMP/PKA signaling [3] [6].
  • Postsynaptic Binding: Binding modulates postsynaptic excitability and signal integration. Crucially, postsynaptic H3 receptors can form heterodimers with dopamine receptors (D1 and D2 subtypes). H3 receptor-MO-1 binding to postsynaptic H3 receptors within these heterodimers can indirectly modulate dopaminergic signaling pathways, potentially altering neuronal excitability and downstream gene expression in basal ganglia circuits involved in cognition and reward [6] [8]. Kinetic studies suggest association/dissociation rates (kₒₙ/kₒff) of H3 receptor-MO-1 are similar at both locations, implying binding kinetics alone do not dictate functional divergence; the cellular context and receptor interactome are paramount [10].

Modulation of G Protein-Coupled Signaling Pathways

Inhibition of Gαi/o-Mediated Neurotransmitter Release

H3 receptor-MO-1 functions primarily as a potent inhibitor of Gαi/o protein signaling. Upon binding to the H3 receptor, it stabilizes a receptor conformation that enhances the activation of pertussis toxin-sensitive Gαi/o proteins [4] [6]. This activation triggers two primary mechanisms suppressing neurotransmitter release:

  • Inhibition of Adenylyl Cyclase (AC): Activated Gαi subunits directly inhibit AC activity, reducing intracellular cAMP production and subsequent protein kinase A (PKA) activation [3] [6]. Lower cAMP/PKA signaling diminishes the phosphorylation state of presynaptic proteins crucial for vesicle mobilization and fusion (e.g., Synapsin, SNAP-25), thereby reducing vesicle availability and release probability.
  • Modulation of Ion Channels: Activated Gβγ subunits directly interact with N- and P/Q-type voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx upon membrane depolarization [4] [6]. This limits the trigger for vesicular exocytosis. Concurrently, Gβγ subunits can activate G protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability, further decreasing neurotransmitter release likelihood.

Table 2: Impact of H3 Receptor-MO-1 Mediated Gαi/o Activation on Neurotransmitter Systems

NeurotransmitterRelease ModulationPrimary Site of H3R ActionFunctional ConsequenceKey Experimental Evidence
HistamineInhibitionPresynaptic autoreceptor (TMN)Reduced histamine tone in projection areas (cortex, striatum)Inhibition of depolarization-induced HA release from cortical synaptosomes [3] [6]
Acetylcholine (ACh)InhibitionPresynaptic heteroreceptorReduced ACh release in cortex/hippocampusReversed by H3R-MO-1 in microdialysis in rat prefrontal cortex [3] [6]
Dopamine (DA)InhibitionPresynaptic heteroreceptorReduced DA release in striatum, nucleus accumbensBlockade of amphetamine-induced DA release by H3R antagonists [6] [8]
GABA/GlutamateInhibitionPresynaptic heteroreceptorModulated inhibitory/excitatory balanceElectrophysiology showing reduced IPSCs/EPSCs in various brain regions [4] [6]
Norepinephrine (NE)InhibitionPresynaptic heteroreceptorReduced NE releaseInhibition of K⁺-induced NE release from cortical slices [3]

Constitutive Activity and Inverse Agonist Properties

The H3 receptor, particularly the H3R-445 isoform, exhibits significant constitutive activity in the absence of histamine agonist [6] [7] [10]. This means it spontaneously adopts an active conformation (R) capable of coupling to Gαi/o proteins and suppressing neurotransmitter release or neuronal firing basally. H3 receptor-MO-1 acts as an *inverse agonist at constitutively active H3 receptors, not merely blocking agonist (histamine) binding like a neutral antagonist, but preferentially binding to and stabilizing the inactive receptor conformation (R) [6] [7] [10]. This action reduces basal Gαi/o signaling below the level observed in the absence of any ligand. Evidence includes:

  • GTPγS Binding: In recombinant CHO cell membranes expressing high levels of H3R-445, H3 receptor-MO-1 suppresses basal [³⁵S]GTPγS incorporation below levels seen in untreated membranes, confirming inverse agonism [6] [10]. Neutral antagonists show no suppression.
  • cAMP Accumulation: In cells where constitutively active H3 receptors tonically inhibit AC, H3 receptor-MO-1 increases basal forskolin-stimulated cAMP accumulation, reversing the tonic inhibition [7] [10].
  • Neurotransmitter Release: In brain slices or synaptosomes exhibiting constitutive H3 receptor activity suppressing neurotransmitter release, H3 receptor-MO-1 increases basal release, an effect distinct from simply blocking exogenous agonist effects [6]. The degree of inverse agonism can vary depending on the specific receptor isoform and the cellular environment. H3R-445 generally shows higher constitutive activity than H3R-365, partly explaining H3 receptor-MO-1's higher functional potency at H3R-445 [2] [6]. The molecular dynamics simulations suggest that H3 receptor-MO-1 binding induces specific conformational changes in the transmembrane domains (e.g., stabilizing TM6 in an inactive pose) that disrupt the constitutive G protein coupling interface [4].

Properties

CAS Number

1240914-03-7

Product Name

H3 receptor-MO-1

IUPAC Name

4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide

Molecular Formula

C₂₀H₂₇N₃O₂

Molecular Weight

341.45

InChI

InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1

InChI Key

NJJBLDDRYMCIMQ-XWIAVFTESA-N

SMILES

CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.